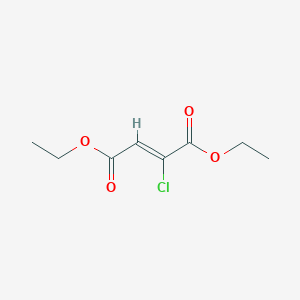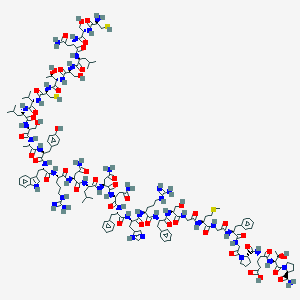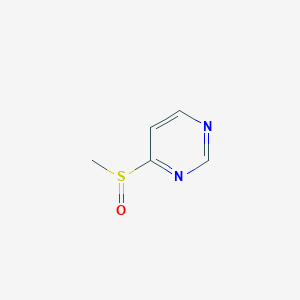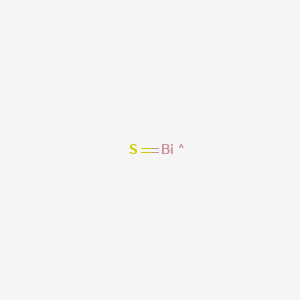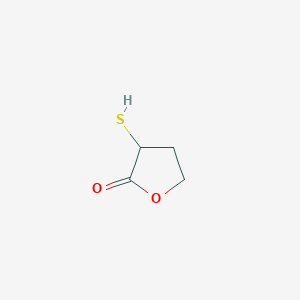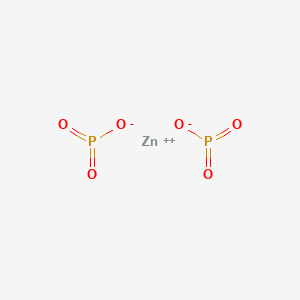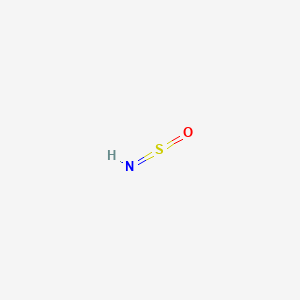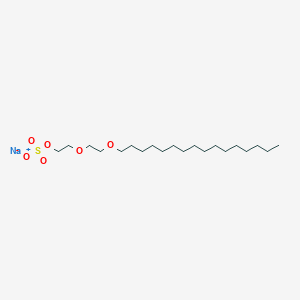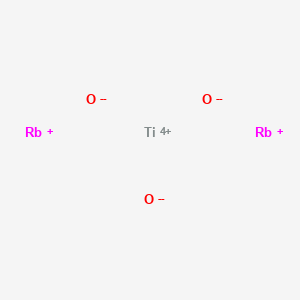
Rubidium titanium oxide (Rb2TiO3)
説明
This compound is a member of the perovskite family of materials and has a complex crystal structure that makes it challenging to synthesize and study.
準備方法
Synthetic Routes and Reaction Conditions: The most common method for synthesizing rubidium titanium oxide is the solid-state reaction method. This involves mixing stoichiometric amounts of rubidium carbonate (Rb2CO3) and titanium dioxide (TiO2) at high temperatures. The reaction typically requires temperatures above 1000°C to ensure complete reaction and formation of the desired compound.
Industrial Production Methods: This method involves careful control of temperature and reaction conditions to ensure the purity and quality of the final product.
化学反応の分析
Types of Reactions: Rubidium titanium oxide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique crystal structure and electronic properties.
Common Reagents and Conditions:
Oxidation: Rubidium titanium oxide can be oxidized using strong oxidizing agents such as hydrogen peroxide (H2O2) under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas (H2) at elevated temperatures.
Substitution: Substitution reactions often involve the replacement of rubidium ions with other alkali metals or transition metals under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of higher oxidation state compounds, while reduction may yield lower oxidation state products.
科学的研究の応用
Rubidium titanium oxide has been the subject of extensive scientific research due to its unique properties, which make it suitable for various applications:
Solid-State Batteries: It can be used as a cathode material due to its high ionic conductivity and stability.
Photocatalysis: It has potential use as a photocatalyst for water splitting and CO2 reduction.
Magnetic and Electronic Properties: Its unique crystal structure and electronic properties make it a candidate for studies in magnetism and electronics.
作用機序
The mechanism of action of rubidium titanium oxide is not well understood, but it is believed to be related to its crystal structure and electronic properties. The compound contains both TiO6 octahedra and RbO12 polyhedra, creating a unique environment for charge transfer and ion transport. Additionally, it has a high density of electronic states near the Fermi level, which may contribute to its electronic and magnetic properties.
類似化合物との比較
Titanium Dioxide (TiO2): Widely used in photocatalysis and as a pigment.
Rubidium Oxide (Rb2O): Known for its use in various chemical reactions and as a precursor for other rubidium compounds.
Perovskite Oxides: A broad class of materials with similar crystal structures and diverse applications in electronics and energy storage.
Uniqueness: Rubidium titanium oxide stands out due to its combination of rubidium and titanium within a perovskite structure, which imparts unique electronic and ionic properties. This makes it particularly interesting for applications in solid-state batteries and photocatalysis.
特性
IUPAC Name |
oxygen(2-);rubidium(1+);titanium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3O.2Rb.Ti/q3*-2;2*+1;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGSDUSYVJYNHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Ti+4].[Rb+].[Rb+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O3Rb2Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60923786 | |
| Record name | Rubidium titanium(4+) oxide (2/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60923786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.801 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12137-34-7 | |
| Record name | Rubidium titanium oxide (Rb2TiO3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012137347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rubidium titanium oxide (Rb2TiO3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Rubidium titanium(4+) oxide (2/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60923786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dirubidium titanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.022 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


